2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a bromophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-bromoaniline with acetone in the presence of an acid catalyst, followed by cyclization with formaldehyde and ammonium acetate under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1H-imidazole: Contains a chlorine atom instead of bromine, which affects its electronic properties and reactivity.
2-(4-Methylphenyl)-5-methyl-4,5-dihydro-1H-imidazole: Substituted with a methyl group, leading to different steric and electronic effects.
Uniqueness: The presence of the bromine atom in 2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole imparts unique electronic properties, making it more reactive in certain substitution reactions. This compound also exhibits distinct biological activities compared to its analogs, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H11BrN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H11BrN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
UILHHULDHCMSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.